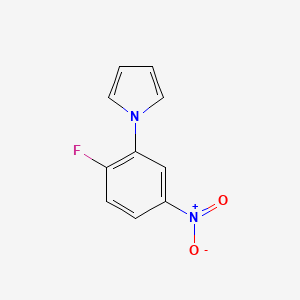

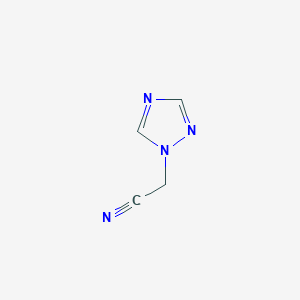

![molecular formula C12H6F4O2 B1304006 5-[4-Fluoro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde CAS No. 306936-05-0](/img/structure/B1304006.png)

5-[4-Fluoro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-[4-Fluoro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde is a compound that belongs to the class of furan-2-carbaldehydes, which are known for their utility in organic synthesis, particularly as C1 building blocks. These compounds are derived from biomass and have been used to synthesize various bioactive molecules, such as quinazolin-4(3H)-ones, through photocatalytic C–C bond cleavage without the need for protecting groups .

Synthesis Analysis

The synthesis of furan compounds with fluorine substituents can be achieved through different methods. One approach involves the ring expansion of gem-difluorocyclopropyl ketones using trifluoromethanesulfonic acid, which allows for the introduction of aromatic substituents at specific positions on the furan ring . Another method includes the controllable fluorination of biomass-based 5-HMF and its derivatives, which can lead to the synthesis of various fluoro-substituted furan compounds by adjusting experimental conditions such as fluorine sources and mole ratios .

Molecular Structure Analysis

Vibrational spectroscopic investigations, including infrared and FT-Raman spectra, have been conducted on similar furan-2-carbaldehyde compounds. Density functional theory (DFT) calculations have been performed to optimize the molecular structure and to analyze the stability of the molecule, which arises from hyper-conjugative interactions and charge delocalization. The analysis of the molecular structure can provide insights into the electronic properties and potential reactivity of the molecule .

Chemical Reactions Analysis

Furan-2-carbaldehydes can undergo various chemical reactions, including Knoevenagel condensations with compounds containing active methyl or methylene groups. These reactions can be enhanced using microwave irradiation and can lead to the formation of diverse products, such as furo[3,2-b]pyrroles and furo[3,2-c]pyridines, which have potential applications in drug development .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan-2-carbaldehydes can be characterized by their thermodynamic properties, such as enthalpies, entropies, and Gibbs energies of sublimation and evaporation. These properties are crucial for understanding the behavior of these compounds under various conditions and can inform their practical applications in synthesis, purification, and other processes . Additionally, surface-enhanced Raman spectroscopy (SERS) can be used to study the adsorption of these compounds on metal surfaces, which is relevant for understanding their interaction with catalysts and potential use in sensors .

Scientific Research Applications

Vibrational Spectroscopic Investigations

A study conducted by Iliescu et al. (2002) employed vibrational spectroscopic techniques, including infrared and FT-Raman spectra, to investigate 5-(4-fluor-phenyl)-furan-2 carbaldehyde. Density functional theory (DFT) calculations were performed for two rotational isomers of the compound, with findings suggesting the anti-form isomer being more stable than the syn-form isomer by 808.65 J mol−1 (Iliescu, Irimie, Bolboacǎ, Paisz, & Kiefer, 2002).

Chemical Reactions and Synthesis

Gajdoš et al. (2006) explored the Knoevenagel condensations of 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde with various compounds, examining the effects of microwave irradiation on these reactions. This study led to the synthesis of several novel compounds, demonstrating the versatility of the furan-2-carbaldehyde derivative in organic synthesis (Gajdoš, Miklovič, & Krutošíková, 2006).

Surface Enhanced Raman Spectroscopy (SERS)

Another study by Iliescu et al. (2002) analyzed the surface enhanced Raman (SER) spectra of 5-(4-fluor-phenyl)-furan-2 carbaldehyde adsorbed on silver colloid. The research provided insights into the chemisorption of the molecules on the silver surface, indicating potential applications in materials science and analytical chemistry (Iliescu, Irimie, Bolboacǎ, Paisz, & Kiefer, 2002).

Thermodynamic Properties

The thermodynamic properties of 5-(nitrophenyl) furan-2-carbaldehyde isomers were determined by Dibrivnyi et al. (2015), providing essential data for optimizing the synthesis and application of these compounds. The study contributes to a better theoretical understanding of the nature of these compounds (Dibrivnyi, Sobechko, Puniak, Horak, Obushak, Van-Chin-Syan, Andriy, & Velychkivska, 2015).

Mechanism of Action

Target of Action

The primary targets of 5-[4-Fluoro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde are compounds containing an active methyl or methylene group . These include methyl 2-cyanoacetate, malononitrile, 2-furylacetonitrile, acetophenone, 2-thioxo-1,3-thiazolidin-4-one (rhodanine), 5,5-dimethylcyclohexane-1,3-dione (dimedone), and methyl 2-azidoacetate .

Mode of Action

The compound interacts with its targets through Knoevenagel condensation . This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, resulting in a product with a carbon-carbon double bond .

Biochemical Pathways

The Knoevenagel condensation of 5-[4-Fluoro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde with its targets affects various biochemical pathways. For instance, the reaction with methyl 2-azidoacetate leads to the formation of methyl 2-[3-(trifluoromethyl)phenyl)]-4H-furo[3,2-b]pyrrole-5-carboxylate .

Result of Action

The molecular and cellular effects of 5-[4-Fluoro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde’s action are largely dependent on the specific targets and biochemical pathways involved. For example, the compound’s reaction with methyl 2-azidoacetate results in the formation of a pyrrole derivative .

Action Environment

Environmental factors such as temperature and pH can influence the compound’s action, efficacy, and stability. For instance, the Knoevenagel condensation reactions of 5-[4-Fluoro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde were found to be influenced by microwave irradiation .

properties

IUPAC Name |

5-[4-fluoro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6F4O2/c13-10-3-1-7(5-9(10)12(14,15)16)11-4-2-8(6-17)18-11/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBNXGQUIJRGZRX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC=C(O2)C=O)C(F)(F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6F4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381858 |

Source

|

| Record name | 5-[4-fluoro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[4-Fluoro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde | |

CAS RN |

306936-05-0 |

Source

|

| Record name | 5-[4-fluoro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

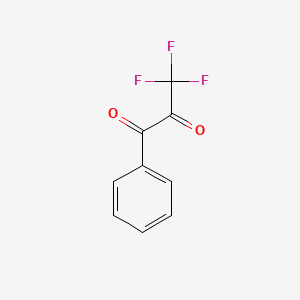

![ethyl 2-[2-(3,5-dichloroanilino)vinyl]-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B1303927.png)

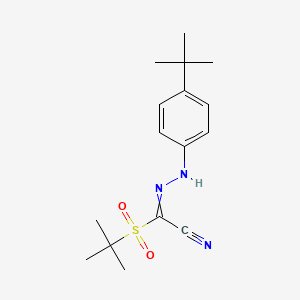

![Methyl 4-{2-[(tert-butylsulfonyl)(cyano)methylene]hydrazino}benzenecarboxylate](/img/structure/B1303932.png)

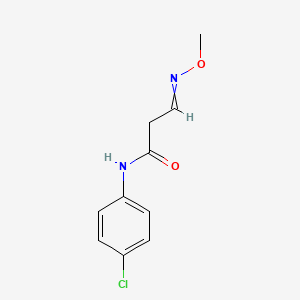

![1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide](/img/structure/B1303970.png)

![Ethyl 2-{2-[({[(3-chlorobenzyl)oxy]imino}methyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B1303976.png)

![3-[(3,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid](/img/structure/B1303980.png)

![5-[3,5-Bis(trifluoromethyl)phenyl]-3-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1303986.png)